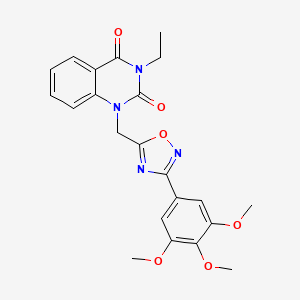

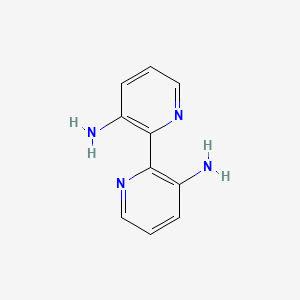

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C23H17BrN2O3 and its molecular weight is 449.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymorphic Modifications for Hypertension Treatment

A study on a structurally similar quinoline derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrates its strong diuretic properties, making it a new remedy for hypertension. The research identified two polymorphic forms of the compound, indicating the significance of crystal structure in drug design and functionality (Shishkina et al., 2018).

Microwave-Assisted Synthesis for Efficient Drug Development

Another study utilized microwave irradiation for the efficient synthesis of substituted anilides of quinoline-2-carboxylic acid, a method that could potentially apply to the synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide derivatives. This approach highlights a fast and innovative method for preparing complex quinoline derivatives, which could accelerate the development of new pharmaceuticals (Bobál et al., 2012).

Ionic Liquid Synthesis for Green Chemistry

The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid, as investigated by Liu Chang-chun (2010), presents a method with good yield, simple operation, and environmental benignity. This suggests that ionic liquids could be a viable medium for synthesizing similar compounds, including this compound, aligning with the principles of green chemistry.

CFTR Potentiator for Cystic Fibrosis Treatment

Research on quinolinone-3-carboxamide derivatives, such as VX-770 (ivacaftor), underscores the therapeutic potential of quinoline derivatives in treating cystic fibrosis. These compounds serve as CFTR potentiators, improving chloride transport in patients with specific genetic mutations. This area of application may extend to similar compounds, including the one , for various genetic disorders (Hadida et al., 2014).

Electrochemical and Photocatalytic Properties

Studies on quinoline derivatives also explore their electrochemical, photocatalytic, and magnetic properties. For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands demonstrate significant electrocatalytic activities and photocatalytic properties. This research suggests potential applications in environmental remediation and the development of electrocatalytic materials (Li et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves the reaction of 6-bromo-2-hydroxyquinoline-4-carboxylic acid with N-(4-phenylmethoxyphenyl)amine, followed by the conversion of the resulting amide to the corresponding carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to form the target compound.", "Starting Materials": [ "6-bromo-2-hydroxyquinoline-4-carboxylic acid", "N-(4-phenylmethoxyphenyl)amine", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: 6-bromo-2-hydroxyquinoline-4-carboxylic acid is reacted with N-(4-phenylmethoxyphenyl)amine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The resulting amide is then converted to the corresponding carboxylic acid chloride using thionyl chloride.", "Step 3: The acid chloride is then reacted with ammonia in a solvent such as methanol or ethanol to form the target compound, 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide." ] } | |

Numéro CAS |

1448050-84-7 |

Formule moléculaire |

C23H17BrN2O3 |

Poids moléculaire |

449.304 |

Nom IUPAC |

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27) |

Clé InChI |

SDLAXJJGFDSLFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)